molecular formula C18H24N2O5 B2523246 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea CAS No. 2319841-56-8

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2523246
CAS No.: 2319841-56-8
M. Wt: 348.399
InChI Key: OOHSVIAVBYZTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a synthetic urea derivative featuring a 3,4-dimethoxyphenylmethyl group and a hydroxyethyl-substituted dimethylfuran moiety. The compound’s structure combines a urea backbone with aromatic and heterocyclic substituents, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-11-7-14(12(2)25-11)15(21)10-20-18(22)19-9-13-5-6-16(23-3)17(8-13)24-4/h5-8,15,21H,9-10H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHSVIAVBYZTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea, identified by its CAS number 2319841-56-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₄N₂O₅
  • Molecular Weight : 348.4 g/mol
  • Structure : The compound features a urea moiety linked to a dimethoxyphenyl group and a hydroxylated furan derivative, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as a therapeutic agent. Key areas of focus include:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can be significant for applications in skin whitening and treating hyperpigmentation disorders .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : By inhibiting tyrosinase, the compound reduces melanin synthesis, potentially offering therapeutic benefits in dermatological applications.
  • Antioxidative Mechanisms : The presence of methoxy groups may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Tyrosinase InhibitionSignificant inhibition observed in vitro ,
Antioxidant PropertiesModerate antioxidant activity noted
CytotoxicityLow cytotoxicity against normal cell lines

Case Study 1: Tyrosinase Inhibition

A study conducted on derivatives similar to this compound demonstrated that modifications to the phenolic structure could enhance tyrosinase inhibition. The synthesized urea derivative showed promising results in reducing melanin production in cultured melanocytes, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capabilities of related compounds. Results indicated that compounds bearing dimethoxyphenyl structures exhibited notable free radical scavenging activities, which could be attributed to their ability to donate electrons and stabilize free radicals .

Scientific Research Applications

The compound has been primarily investigated for its potential therapeutic properties. Key areas of focus include:

Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can be significant for applications in skin whitening and treating hyperpigmentation disorders.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Tyrosinase InhibitionSignificant inhibition observed in vitro
Antioxidant PropertiesModerate antioxidant activity noted
CytotoxicityLow cytotoxicity against normal cell lines

Case Study 1: Tyrosinase Inhibition

A study conducted on derivatives similar to this compound demonstrated that modifications to the phenolic structure could enhance tyrosinase inhibition. The synthesized urea derivative showed promising results in reducing melanin production in cultured melanocytes, suggesting its potential use in cosmetic formulations aimed at skin lightening.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capabilities of related compounds. Results indicated that compounds bearing dimethoxyphenyl structures exhibited notable free radical scavenging activities, which could be attributed to their ability to donate electrons and stabilize free radicals.

Applications in Medicinal Chemistry

The potential applications of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea are diverse:

  • Cosmetic Industry : Due to its tyrosinase inhibitory effects, it can be utilized in skin whitening products.
  • Pharmaceutical Development : Its antioxidant properties may contribute to formulations aimed at oxidative stress-related diseases.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions influenced by its functional groups and aromatic systems:

  • Hydrolysis

    • Urea derivatives can undergo hydrolysis under acidic or basic conditions, potentially breaking the urea linkage (–NH–CO–NH–) to form amine and carbamate intermediates.

    • Mechanism : Acidic hydrolysis may generate ammonium carbamate, while basic conditions could yield carboxylate salts and amines.

  • Electrophilic Substitution

    • The benzo[d] dioxole ring (a methylenedioxyphenyl group) and chroman ring are susceptible to electrophilic substitution at positions activated by electron-donating groups.

    • Conditions : Reactions may require catalysts (e.g., Lewis acids like AlCl₃) or specific solvents to direct substitution to desired sites.

  • Protecting Group Chemistry

    • During synthesis, protecting groups (e.g., tert-butyl or benzyl ethers) are often used to shield sensitive hydroxyl groups (e.g., in the chroman moiety) from unwanted side reactions.

    • Example : Temporary protection of the 4-hydroxychroman-4-yl hydroxyl group to prevent oxidation or nucleophilic attack during urea formation.

Structural and Analytical Data

Property Value/Description
Molecular Formula C₁₉H₂₇N₃O₄ (based on related compound data; exact formula not explicitly stated)
Molecular Weight 361.4 g/mol (related compound)
Reactivity Capable of hydrolysis, electrophilic substitution; sensitive to temperature/pH
Solubility Moderate in organic solvents (e.g., DMSO, DMF) due to aromatic nature
Characterization NMR, MS, IR for structural confirmation

Comparison with Similar Compounds

Compound A: 2-(3,4-Dimethoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Features: Pyrido-pyrimidinone core, tetrahydropyridine substituent.
  • The tetrahydropyridine moiety may improve CNS penetration compared to the dimethylfuran group in the target compound .

Compound B: 2-(3,4-Dimethoxyphenyl)-7-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-quinolizin-4-one

  • Key Features: Quinolizinone core, methyl-tetrahydropyridine substituent.
  • The methyl group on the tetrahydropyridine may enhance metabolic stability relative to the target compound’s hydroxyethyl group .

Compound C: 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea

  • Key Features : Urea backbone, methoxyethyl substituent.
  • Comparison: This analog shares the urea and 3,4-dimethoxyphenyl groups with the target compound but replaces the dimethylfuran with a methoxyethyl chain.

Functional Group Analysis

Property Target Compound Compound A Compound C
Molecular Weight Not reported ~450–500 (estimated) 298.33
Core Structure Urea Pyrido-pyrimidinone Urea
Key Substituents Dimethylfuran, hydroxyethyl Tetrahydropyridine Methoxyethyl
Predicted Solubility Moderate (due to furan lipophilicity) Low (rigid aromatic core) High (polar methoxyethyl group)
Therapeutic Implications Potential CNS or kinase modulation Kinase inhibition (e.g., CDK, JAK) Metabolic or inflammatory disorders

Research Findings and Implications

  • Dimethylfuran vs. Methoxyethyl : The dimethylfuran group in the target compound introduces steric bulk and moderate lipophilicity, which may enhance membrane permeability compared to Compound C’s methoxyethyl chain. However, this could also increase metabolic oxidation at the furan ring .
  • Urea vs. Pyrido-Pyrimidinone Scaffolds: The urea backbone offers flexibility for hydrogen bonding, while pyrido-pyrimidinones (Compound A) provide structural rigidity, favoring selective enzyme inhibition. This suggests divergent therapeutic applications .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the dimethoxyphenyl (δ 3.8–4.0 ppm for OCH3) and dimethylfuran (δ 2.2–2.5 ppm for CH3) groups .
  • IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C21H26N2O6: 427.1865; observed: 427.1868) .

How do I resolve contradictions in biological activity data across different assays?

Advanced Research Focus
Contradictions may arise from assay-specific conditions (e.g., pH, solvent compatibility) or target selectivity.

  • Dose-Response Validation : Replicate assays in triplicate using standardized DMSO concentrations (<0.1% v/v) to minimize solvent interference .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify non-specific interactions .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to cell viability (MTT assay) .

What computational tools are suitable for modeling this compound’s 3D structure?

Q. Advanced Research Focus

  • Crystallography Software : Use SHELXL for refining X-ray diffraction data (e.g., resolving disordered dimethoxy groups) and ORTEP-3 for visualizing thermal ellipsoids .
  • Molecular Dynamics (MD) : Simulate solvation effects in GROMACS with OPLS-AA force fields to predict conformational stability of the hydroxyethyl-furan moiety .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .

How should I design experiments to assess environmental impact or degradation pathways?

Advanced Research Focus
Adopt methodologies from ecotoxicology studies:

  • Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS and identify metabolites (e.g., demethylated furan derivatives) .
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; quantify half-life and reactive oxygen species (ROS) generation .
  • Soil/Water Partitioning : Use OECD Guideline 106 to measure log Kow and assess bioaccumulation potential .

What strategies can mitigate variability in crystallographic data interpretation?

Q. Advanced Research Focus

  • Twinned Data Handling : In SHELXL, apply TWIN/BASF commands to refine twinned crystals and validate with R1/Rw convergence criteria .
  • Disorder Modeling : Use PART/SUMP restraints for overlapping dimethoxy or furan groups .
  • Cross-Validation : Compare results with WinGX suite tools (e.g., PLATON for symmetry checks) .

Table 1: Key Spectroscopic Data from Analogous Compounds

PropertyValue (Reference Compound)Source
1H NMR (δ, ppm)3.8 (OCH3), 2.3 (CH3-furan)
IR C=O Stretch (cm⁻¹)1665
HRMS [M+H]+427.1868 (Calc. 427.1865)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.